cinnamyl caproate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: cinnamyl caproate can be synthesized through the esterification of hexanoic acid with cinnamyl alcohol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of hexanoic acid, 3-phenyl-2-propenyl ester follows a similar esterification process. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. After the reaction, the product is purified through processes such as distillation and crystallization to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions: cinnamyl caproate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Oxidation: The ester can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and aldehydes.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Hexanoic acid and cinnamyl alcohol.
Oxidation: Carboxylic acids and aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
cinnamyl caproate has diverse applications in scientific research:
Mechanism of Action
The mechanism by which hexanoic acid, 3-phenyl-2-propenyl ester exerts its effects is primarily through its interaction with olfactory receptors in the nasal cavity . The ester binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma . Additionally, its potential antimicrobial activity may involve disruption of microbial cell membranes .
Comparison with Similar Compounds
Cinnamyl acetate: Another ester with a similar aromatic profile but different chemical structure.
Hexyl cinnamaldehyde: Shares the cinnamyl group but differs in its aldehyde functionality.
Benzyl acetate: Similar ester functionality but with a benzyl group instead of a cinnamyl group.
Uniqueness: cinnamyl caproate is unique due to its specific combination of hexanoic acid and cinnamyl alcohol, which imparts a distinct aroma and chemical properties . Its versatility in various applications, from fragrances to potential therapeutic uses, sets it apart from other similar compounds .
Properties
CAS No. |
6994-20-3 |
---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] hexanoate |
InChI |
InChI=1S/C15H20O2/c1-2-3-5-12-15(16)17-13-8-11-14-9-6-4-7-10-14/h4,6-11H,2-3,5,12-13H2,1H3/b11-8+ |
InChI Key |
BHXVENZBMFLCKE-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCCC(=O)OC/C=C/C1=CC=CC=C1 |
SMILES |
CCCCCC(=O)OCC=CC1=CC=CC=C1 |
Canonical SMILES |
CCCCCC(=O)OCC=CC1=CC=CC=C1 |
6994-20-3 | |
Origin of Product |
United States |
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